

HPLC method for quantifying Probucol in plasma samples

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Compound of Interest				
Compound Name:	Probucol			
Cat. No.:	B1678242	Get Quote		

An HPLC-based method provides a robust and reliable approach for the quantification of the lipophilic drug **Probucol** in plasma samples. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection, suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes procedures for plasma sample preparation, chromatographic conditions, and a summary of method performance parameters based on published literature.

Principle

The method involves the extraction of **Probucol** and an internal standard (IS) from a plasma matrix using liquid-liquid extraction (LLE) or protein precipitation (PPT). The extracted analytes are then separated on a C18 reverse-phase column with an isocratic mobile phase, typically composed of acetonitrile and water. Detection is performed using a UV detector at the maximum absorbance wavelength for **Probucol**, which is approximately 241-242 nm. Quantification is achieved by comparing the peak area ratio of **Probucol** to the internal standard against a calibration curve prepared in a blank plasma matrix.

Materials and Reagents

- Probucol reference standard
- Internal Standard (e.g., Amiodarone[1], Physcion[2], or other suitable compound)
- HPLC-grade acetonitrile



- HPLC-grade water
- HPLC-grade n-octane[1]
- HPLC-grade isopropanol[1]
- Blank human or animal plasma (with appropriate anticoagulant like EDTA or heparin)
- · Calibrated pipettes and tips
- Vortex mixer
- Centrifuge
- · Sample vials
- · HPLC system with UV detector
- C18 reverse-phase column (e.g., Hypersil ODS or Phenomenex C-18)[3][4]

Quantitative Data Summary

The following table summarizes performance characteristics from various published HPLC methods for **Probucol** quantification in plasma.



Method	Internal Standard (IS)	Linearity Range	Recovery (%)	Precision (CV%)	Limit of Detection (LOD) / LLOQ	Referenc e
HPLC-UV	Not Specified	Not Specified	Not Specified	Intra- assay: 1.6- 3.3%Inter- assay: 1.8- 4.8%	0.5 μg/mL	[3]
HPLC- MS/MS	Physcion	2.5 - 6000 ng/mL	93.02 - 104.12%	Intra-day: < 4.67%Inter -day: < 5.72%	2.5 ng/mL (LLOQ)	[2][5][6]
HPLC-UV	Retinol acetate & α- tocopherol acetate	Not Specified	> 96%	Not Specified	1.503 μg/mL	[7]
HPLC-UV	Amiodaron e	0.05 - 10.0 μg/mL	97.84 - 103.3%	Intra-day & Inter-day: < 5%	0.01 μg/mL	[1]

Experimental Protocols Preparation of Standard and Quality Control (QC) Solutions

- Primary Stock Solutions: Accurately weigh and dissolve **Probucol** and the internal standard (IS) in a suitable solvent (e.g., methanol or acetonitrile) to prepare primary stock solutions at a concentration of 1 mg/mL.
- Working Standard Solutions: Perform serial dilutions of the primary stock solutions with the mobile phase or a suitable diluent to create a series of working standard solutions for calibration curve and QC samples.



 Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into blank plasma to prepare calibration standards covering the desired analytical range (e.g., 0.05 - 10.0 μg/mL).[1] Prepare QC samples at low, medium, and high concentrations in the same manner.

Plasma Sample Preparation Protocol (Liquid-Liquid Extraction)

This protocol is adapted from a method using Amiodarone as the internal standard.[1]

- Aliquot Sample: Pipette 200 μL of plasma (blank, calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.
- Add Internal Standard: Add 100 μ L of the internal standard working solution (e.g., 1.0 μ g/mL Amiodarone in methanol) to each tube.[1]
- Vortex: Briefly vortex the mixture for 30 seconds.
- Extraction: Add 1.25 mL of extraction solvent (e.g., n-octane:isopropanol, 8:2 v/v).[1]
- Vortex & Centrifuge: Vortex the tubes vigorously for 2 minutes, followed by centrifugation at 4,000 x g for 10 minutes to separate the organic and aqueous layers.
- Transfer Supernatant: Carefully transfer the upper organic layer to a new clean tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 200 μL of the mobile phase.
- Vortex & Transfer: Vortex for 1 minute to ensure complete dissolution and transfer the solution to an HPLC vial for analysis.

HPLC Chromatographic Conditions

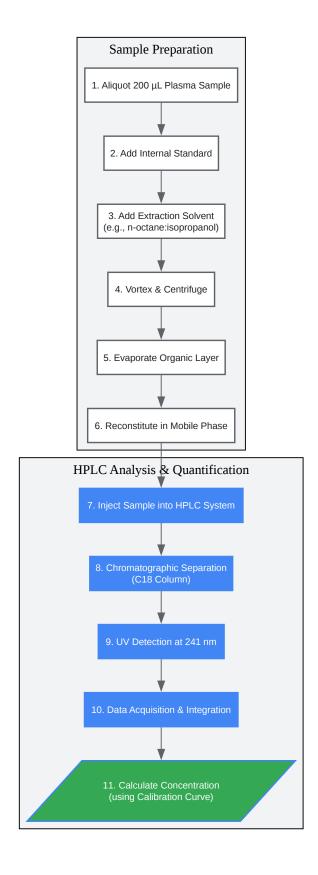


Parameter	Condition	Reference
HPLC System	Agilent 1200 series or equivalent with UV Detector	
Column	C18 reverse-phase, 4.6 x 250 mm, 5 μm particle size	[4]
Mobile Phase	Acetonitrile : Water (96:4, v/v)	[3]
Flow Rate	1.0 mL/min	[1]
Injection Volume	20 - 40 μL	[4]
Column Temperature	Ambient (or controlled at 25°C)	
UV Detection	241 nm	[1][3]
Run Time	~10 minutes	

Analytical Workflow

The diagram below outlines the complete workflow for the quantification of **Probucol** in plasma samples.





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